REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1([CH3:15])[CH:5]([CH2:6][C:7](Cl)([Cl:9])[Cl:8])[CH:4]1[C:11]([O:13][CH3:14])=[O:12]>CO>[CH3:2][C:3]1([CH3:15])[CH:5]([CH:6]=[C:7]([Cl:8])[Cl:9])[CH:4]1[C:11]([O:13][CH3:14])=[O:12] |^1:0|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)OC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to heat the resulting mixture for 35 hours
|
Duration
|
35 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
After distilling off the methanol
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with ether
|
Type
|
WASH
|
Details
|
After washing the ether layer with sodium bicarbonate aqueous solution
|
Type
|
DISTILLATION
|
Details
|
a saturated sodium chloride aqueous solution, the ether was distilled off
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C=C(Cl)Cl)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 79.8% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |